2-(Chloromethyl)-1-methoxy-3-methylbenzene
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Overview
Description
2-(Chloromethyl)-1-methoxy-3-methylbenzene, also known as 3-methyl-2-(chloromethyl)anisole, is an organic compound with the molecular formula C9H11ClO. This compound is characterized by a benzene ring substituted with a chloromethyl group, a methoxy group, and a methyl group. It is a derivative of anisole and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1-methoxy-3-methylbenzene typically involves the chloromethylation of 1-methoxy-3-methylbenzene (m-cresol). The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the aromatic ring to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chloromethylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-1-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products Formed:
- Substituted derivatives (e.g., amines, ethers)
- Oxidized products (e.g., aldehydes, carboxylic acids)
- Reduced products (e.g., methyl derivatives)
Scientific Research Applications
2-(Chloromethyl)-1-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-methoxy-3-methylbenzene involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to form new carbon-carbon or carbon-heteroatom bonds. The methoxy group on the benzene ring also influences the reactivity by donating electron density through resonance, stabilizing the intermediate carbocation formed during reactions.
Comparison with Similar Compounds
2-(Chloromethyl)-1-methoxybenzene: Lacks the methyl group, making it less sterically hindered.
2-(Chloromethyl)-1-methylbenzene: Lacks the methoxy group, reducing its electron-donating ability.
2-(Bromomethyl)-1-methoxy-3-methylbenzene: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and physical properties.
Uniqueness: 2-(Chloromethyl)-1-methoxy-3-methylbenzene is unique due to the combined presence of the chloromethyl, methoxy, and methyl groups, which confer specific reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis, offering versatility in forming various derivatives.
Properties
Molecular Formula |
C9H11ClO |
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Molecular Weight |
170.63 g/mol |
IUPAC Name |
2-(chloromethyl)-1-methoxy-3-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,6H2,1-2H3 |
InChI Key |
KYHNGZVOQOUGKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)CCl |
Origin of Product |
United States |
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